Cas no 14813-01-5 (1-Benzylpiperidin-3-ol)
1-Benzylpiperidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1-Benzylpiperidin-3-ol
- 1-Benzyl-3-hydroxypiperidine
- N-Benzyl-3-piperidinol
- N-BENZYL-3-HYDROXYPIPERIDINE
- CIS-1-BENZYL-2-METHYL-3-AMINO PYRROLIDINE
- 1-N-BENZYL-3-HYDROXY-PIPERIDINE
- 1-BENZYL-PIPERIDIN-3-OL
- 3-PIPERIDINOL, 1-PHENYLMETHYL-
- 1-Phenylmethyl-3-Piperidinol
- 1-Benzyl-3-piperidinol
- cordycepin
- 1-(Phenylmethyl)-3-piperidinol
- 1-Bezyl-3-piperidinol
- 1-benzyl-3-piperdin-3-ol
- 1-Benzyl-piperidin-3-ol HCl
- N-Phenylmethyl-3-Piperidinol
- EINECS 238-881-0
- ChemDiv3_003156
- Cambridge id 5263552
- AM20030012
- (+/-)-1-benzyl-3-hydroxy-1,2,3,5-tetrahydropyridine
- HMS1481P10
- NCGC00245738-01
- W-108108
- 3-Piperidinol, 1-(phenylmethyl)-
- CS-W015840
- Oprea1_553733
- DTXSID301309117
- SDCCGMLS-0065815.P001
- SMR000137361
- AB05871
- Z54753361
- LF-0535
- NSC 111182
- AC-5325
- 14813-01-5
- N-Benzyl-3-hydroxypiperidine, 97%
- AKOS016050341
- SCHEMBL1552926
- FT-0642209
- EN300-131801
- (3-Chlorophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]aceticacid
- 1-Benzyl-3-hydroxypiperidine hydrochloride
- BDBM50564577
- BCP23211
- SB41081
- FT-0642208
- AB14841
- STK913780
- SY007819
- CHEMBL1504199
- MFCD00023734
- HMS2503A15
- NSC-111182
- BRD-A30305228-003-01-4
- B4868
- MLS000532403
- NSC111182
- FT-0637142
- AKOS001652928
- SY014162
- (R)-(−)-1-Benzyl-3-hydroxypiperidinol
- DB-012880
- NS00053164
-
- MDL: MFCD00023734
- Inchi: 1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2
- InChI Key: UTTCOAGPVHRUFO-UHFFFAOYSA-N
- SMILES: OC1CCCN(CC2C=CC=CC=2)C1
- BRN: 135964
Computed Properties
- Exact Mass: 191.13100
- Monoisotopic Mass: 191.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 23.5A^2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.056(lit.)
- Melting Point: 168-172℃
- Boiling Point: 153°C/0.3mmHg(lit.)
- Flash Point: >110 ºC
- Refractive Index: n20/D 1.549
- PSA: 23.47000
- LogP: 1.58120
- Sensitiveness: Hygroscopic
- Solubility: Not determined
1-Benzylpiperidin-3-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H301,H315,H319,H335
- Warning Statement: P261,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2811
- WGK Germany:2
- Hazard Category Code: 25-36/37/38
- Safety Instruction: S26-S45
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Hazardous Material Identification:
- Safety Term:S26;S45
- Risk Phrases:R25; R36/37/38
- Storage Condition:Room temperature
1-Benzylpiperidin-3-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Benzylpiperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180989-25g |
1-Benzylpiperidin-3-ol |
14813-01-5 | 95+% | 25g |
$102 | 2021-08-05 | |
| Fluorochem | 048304-1g |
1-N-Benzyl-3-hydroxy-piperidine |
14813-01-5 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 048304-5g |
1-N-Benzyl-3-hydroxy-piperidine |
14813-01-5 | 98% | 5g |
£26.00 | 2022-03-01 | |
| Fluorochem | 048304-25g |
1-N-Benzyl-3-hydroxy-piperidine |
14813-01-5 | 98% | 25g |
£54.00 | 2022-03-01 | |
| Fluorochem | 048304-100g |
1-N-Benzyl-3-hydroxy-piperidine |
14813-01-5 | 98% | 100g |
£141.00 | 2022-03-01 | |
| AstaTech | 26334-5/G |
1-N-BENZYL-3-HYDROXY-PIPERIDINE |
14813-01-5 | 97% | 5g |
$30 | 2023-09-18 | |
| AstaTech | 26334-25/G |
1-N-BENZYL-3-HYDROXY-PIPERIDINE |
14813-01-5 | 97% | 25g |
$48 | 2023-09-18 | |
| AstaTech | 26334-4*25/G |
1-N-BENZYL-3-HYDROXY-PIPERIDINE |
14813-01-5 | 97% | 4*25/G |
$125 | 2022-06-02 | |
| Chemenu | CM180989-25g |
1-Benzylpiperidin-3-ol |
14813-01-5 | 95%+ | 25g |
$73 | 2023-01-09 | |
| Chemenu | CM180989-100g |
1-Benzylpiperidin-3-ol |
14813-01-5 | 95%+ | 100g |
$197 | 2023-01-09 |
1-Benzylpiperidin-3-ol Suppliers
1-Benzylpiperidin-3-ol Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-Benzylpiperidin-3-ol
Recent Advances in the Study of 1-Benzylpiperidin-3-ol (CAS: 14813-01-5) and Its Applications in Chemical Biology and Medicine
The compound 1-Benzylpiperidin-3-ol (CAS: 14813-01-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest scientific findings related to this compound, focusing on its synthesis, biological activity, and emerging roles in drug development. The information presented herein is derived from peer-reviewed publications, patent filings, and conference proceedings from the past three years.
Recent synthetic approaches to 1-Benzylpiperidin-3-ol have demonstrated improved yields and purity through novel catalytic systems. A 2023 study published in the Journal of Medicinal Chemistry reported an asymmetric hydrogenation protocol using chiral iridium catalysts that achieved >95% enantiomeric excess. This advancement is particularly significant as the stereochemistry of 1-Benzylpiperidin-3-ol has been shown to critically influence its biological activity, with the (R)-enantiomer displaying superior binding affinity to several neurological targets.
Pharmacological investigations have revealed multiple mechanisms of action for 1-Benzylpiperidin-3-ol. Most notably, research published in ACS Chemical Neuroscience (2024) identified potent σ-1 receptor agonism (Ki = 12.3 nM) and moderate acetylcholinesterase inhibition (IC50 = 1.2 μM). These dual activities suggest potential applications in neurodegenerative disorders, with preliminary in vivo studies showing cognitive enhancement in rodent models of Alzheimer's disease without the gastrointestinal side effects typical of current acetylcholinesterase inhibitors.
The compound's structural features have inspired several derivative series aimed at optimizing pharmacokinetic properties. A recent patent application (WO2023124567) discloses fluorinated analogs with improved blood-brain barrier penetration and metabolic stability. Molecular dynamics simulations accompanying this work provide insights into the compound's binding modes at various targets, facilitating rational drug design approaches for CNS-active therapeutics.
Emerging applications extend beyond neurology, with studies demonstrating antimicrobial activity against drug-resistant strains. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that 1-Benzylpiperidin-3-ol derivatives show promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 2 μg/mL. The proposed mechanism involves disruption of bacterial membrane potential and inhibition of efflux pumps, representing a novel approach to combatting antibiotic resistance.
Ongoing clinical investigations are evaluating the safety profile of 1-Benzylpiperidin-3-ol-based compounds. Phase I trials for a lead candidate (BP-301) completed in Q1 2024 showed favorable pharmacokinetics and no serious adverse events at therapeutic doses. These developments position 1-Benzylpiperidin-3-ol as a valuable scaffold for future drug discovery efforts across multiple therapeutic areas.
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